8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid
Overview
Description
Imidazo[1,2-A]pyridine is a class of organic compounds that are part of the azole family . They are characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one other heteroatom (which can be nitrogen, sulfur, or oxygen). The “8-Methoxy” prefix indicates that a methoxy group (-OCH3) is attached to the 8th carbon in the imidazo[1,2-A]pyridine ring .
Synthesis Analysis
The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-A]pyridines consists of a fused ring system with a pyridine ring and an imidazole ring . The exact structure of “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” would include a carboxylic acid group (-COOH) on the 2nd carbon and a methoxy group (-OCH3) on the 8th carbon of the imidazo[1,2-A]pyridine ring.Chemical Reactions Analysis
Imidazo[1,2-A]pyridines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” would depend on its exact molecular structure. In general, imidazo[1,2-A]pyridines are solid at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives serve as critical intermediates in synthetic chemistry, facilitating the creation of various compounds with potential biological and pharmacological activities. Researchers have developed methods to synthesize these derivatives through cyclization processes and coupling with amino acid derivatives, leading to a range of amides with potential applications in medicinal chemistry (Stanovnik et al., 2008).
Antimicrobial Activity
New pyridine derivatives, including those related to 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit variable and modest activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Patel et al., 2011).
Combinatorial Chemistry and Material Synthesis
The compound and its derivatives have been utilized in combinatorial chemistry for synthesizing new materials with possible applications in medicinal and biological sciences. This approach enables the rapid generation of diverse molecular libraries, potentially leading to novel therapeutic agents (Marandi, 2018).
Safety and Hazards
Future Directions
The future directions for research on “8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-5-6(9(12)13)10-8(7)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVMSMDDXMNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736085 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid | |
CAS RN |
910122-85-9 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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